molecular formula C15H21NO4 B268310 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid

4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid

Cat. No. B268310
M. Wt: 279.33 g/mol
InChI Key: BPZLZIWHABXASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPPA, is a chemical compound that belongs to the class of N-aryl-4-oxobutanoic acids. MPPA has attracted the attention of researchers due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields. In pharmacology, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In medicinal chemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a tool to study the mechanism of action of enzymes involved in the biosynthesis of natural products.

Mechanism of Action

The mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood. However, it has been proposed that 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro. However, the exact biochemical and physiological effects of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is its ease of synthesis. 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be synthesized in relatively large quantities with moderate yields. However, one of the limitations of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use as a therapeutic agent. Another direction is to explore its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be achieved by a multi-step process involving the reaction of 3-(3-methylbutoxy)aniline with diethyl oxalate, followed by hydrolysis and decarboxylation. The yield of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid obtained through this method is around 60%.

properties

Product Name

4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[3-(3-methylbutoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C15H21NO4/c1-11(2)8-9-20-13-5-3-4-12(10-13)16-14(17)6-7-15(18)19/h3-5,10-11H,6-9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

BPZLZIWHABXASX-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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